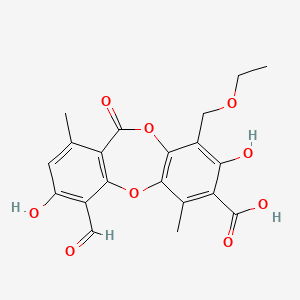

Cetraric acid

Description

Properties

CAS No. |

489-49-6 |

|---|---|

Molecular Formula |

C20H18O9 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

4-(ethoxymethyl)-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid |

InChI |

InChI=1S/C20H18O9/c1-4-27-7-11-15(23)14(19(24)25)9(3)16-18(11)29-20(26)13-8(2)5-12(22)10(6-21)17(13)28-16/h5-6,22-23H,4,7H2,1-3H3,(H,24,25) |

InChI Key |

SPLUKWYWJOQKMJ-UHFFFAOYSA-N |

SMILES |

CCOCC1=C(C(=C(C2=C1OC(=O)C3=C(O2)C(=C(C=C3C)O)C=O)C)C(=O)O)O |

Canonical SMILES |

CCOCC1=C(C(=C(C2=C1OC(=O)C3=C(O2)C(=C(C=C3C)O)C=O)C)C(=O)O)O |

Other CAS No. |

489-49-6 |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of Cetraric Acid: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cetraric acid, a prominent member of the depsidone class of lichen secondary metabolites, has garnered significant scientific interest due to its potential pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, offering a comprehensive overview for researchers in drug discovery and development. The document details the primary lichen species known to synthesize this compound, presents available quantitative data, outlines a detailed experimental protocol for its extraction and quantification, and illustrates the proposed biosynthetic pathway. This guide is intended to serve as a foundational resource for the scientific community, facilitating further investigation into the therapeutic potential of this compound.

Natural Sources of this compound

This compound is predominantly found in various species of lichens, which are composite organisms arising from algae or cyanobacteria living among filaments of multiple fungi species in a mutualistic relationship. The production of this compound, like other lichen acids, is attributed to the fungal partner (mycobiont).

The most well-documented and significant natural source of this compound is Cetraria islandica , commonly known as Iceland moss.[1][2][3] This lichen species has a long history of use in traditional medicine.[4][5][6] While C. islandica is the primary source, this compound has also been identified in other species within the Cetraria genus and the broader Parmeliaceae family.[3]

Quantitative Data on this compound and Related Compounds in Lichens

Quantitative analysis of secondary metabolites in lichens can be influenced by various factors, including geographical location, environmental conditions, and the specific chemotype of the lichen. While precise, comparative data for this compound across a wide range of species is limited in the available literature, its presence as a major compound in Cetraria islandica is well-established.[1] The following table summarizes the known distribution and reported concentrations of this compound and co-occurring lichen acids in select species.

| Lichen Species | Compound | Concentration (% dry weight) | Comments | Reference |

| Cetraria islandica | This compound | Major Compound | Often co-occurs with fumarprotothis compound and protolichesterinic acid. | [1][2] |

| Cetraria islandica | Fumarprotothis compound | 2.6 - 11.5% | A major depsidone often found alongside this compound. | [1] |

| Cetraria islandica | Protothis compound | 0.2 - 0.3% | A related depsidone present in smaller quantities. | [1] |

| Cetraria islandica | Protolichesterinic acid | 0.1 - 0.5% | An aliphatic acid also present in this species. | [1][7] |

| Parmelia sulcata | Protothis compound | Present | This compound not explicitly mentioned, but a related depsidone is present. | [8] |

| Cetraria aculeata | Protolichesterinic acid | Present | This compound not reported as a major compound in this species. | [9] |

Experimental Protocols

The following section provides a detailed methodology for the extraction and quantification of this compound from lichen thalli, synthesized from established high-performance liquid chromatography (HPLC) methods for lichen acids.[7][10]

Extraction of this compound from Lichen Material

This protocol outlines the steps for the efficient extraction of this compound and other secondary metabolites from dried lichen thalli.

Materials and Reagents:

-

Dried and cleaned lichen thalli (e.g., Cetraria islandica)

-

Acetone (HPLC grade)

-

Grinder or mortar and pestle

-

Eppendorf tubes (2.0 mL)

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Vials for HPLC analysis

Procedure:

-

Sample Preparation: Thoroughly clean the lichen thalli to remove any substrate or debris. Dry the cleaned material at room temperature or in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

-

Grinding: Grind the dried lichen thalli into a fine powder using a grinder or a mortar and pestle.

-

Extraction:

-

Weigh approximately 50-60 mg of the powdered lichen material and place it into a 2.0 mL Eppendorf tube.

-

Add 1.5 mL of acetone to the tube.

-

Place the tube in an ultrasonic bath for 60 minutes to facilitate the extraction process.

-

Repeat the extraction process at least three times with fresh acetone to ensure complete extraction of the secondary metabolites.

-

-

Centrifugation and Filtration:

-

After each extraction, centrifuge the mixture to pellet the solid lichen material.

-

Carefully collect the acetone supernatant.

-

Combine the supernatants from all extraction steps.

-

Filter the combined acetone extract through a 0.45 µm syringe filter into a clean vial for HPLC analysis.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.7 µm, 3.0 × 50 mm) is suitable for the separation of lichen acids.[10]

-

Mobile Phase: A gradient elution using two solvents is typically employed:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.

-

Solvent B: Acetonitrile or methanol with 0.1% TFA.

-

A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B. The gradient should be optimized based on the specific column and compounds of interest.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: this compound can be detected at approximately 254 nm. A DAD allows for the monitoring of multiple wavelengths.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in acetone or methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the this compound standard.

-

Sample Analysis: Inject the filtered lichen extract into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Determine the concentration of this compound in the sample by using the calibration curve. The amount of this compound can then be expressed as a percentage of the dry weight of the lichen material.

Biosynthesis of this compound

This compound, as a depsidone, is biosynthesized through the polyketide pathway, a major route for the production of secondary metabolites in fungi.[11][12] The biosynthesis of depsidones is a multi-step process involving large, multifunctional enzymes, primarily non-reducing polyketide synthases (NR-PKSs) and cytochrome P450 monooxygenases.[13][14] While the specific gene cluster for this compound biosynthesis has not been fully elucidated, a general pathway for depsidone formation has been proposed.

The process begins with the synthesis of two orsellinic acid-type phenolic units by an NR-PKS. These units are then joined by an ester linkage to form a depside intermediate. The final and characteristic step in depsidone formation is an intramolecular oxidative cyclization of the depside, catalyzed by a cytochrome P450 enzyme, which forms the ether linkage between the two aromatic rings.[11][13]

Below is a diagram illustrating the generalized biosynthetic pathway of depsidones.

The following diagram illustrates a simplified experimental workflow for the extraction and quantification of this compound from lichens.

Conclusion

This compound is a significant secondary metabolite primarily sourced from lichens, with Cetraria islandica being the most notable producer. This technical guide has provided a detailed overview of its natural sources, a synthesized protocol for its extraction and quantification, and an illustration of its general biosynthetic pathway. The information presented herein is intended to equip researchers with the necessary foundational knowledge to further explore the chemical and pharmacological properties of this promising natural compound. Future research should focus on obtaining more extensive quantitative data across a wider range of lichen species and on the complete elucidation of the specific enzymatic and genetic machinery responsible for this compound biosynthesis.

References

- 1. Ultrastructural, Energy-Dispersive X-ray Spectroscopy, Chemical Study and LC-DAD-QToF Chemical Characterization of Cetraria islandica (L.) Ach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Genus Cetraria s. str.—A Review of Its Botany, Phytochemistry, Traditional Uses and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12. Cetraria Islandica, Ach.—Iceland Moss. | Henriette's Herbal Homepage [henriettes-herb.com]

- 5. Iceland moss - MEpedia [me-pedia.org]

- 6. Cetraria islandica | Dalib.cz [dalib.cz]

- 7. iris.hi.is [iris.hi.is]

- 8. public.pensoft.net [public.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.com [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Technical Guide to Cetraric Acid-Producing Lichen Species: From Bioactivity to Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lichens, symbiotic organisms of fungi and algae, are prolific producers of unique secondary metabolites, many of which hold significant pharmacological potential. Among these, cetraric acid, a depsidone found in several lichen species, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of this compound-producing lichen species, with a focus on their biological activities, including anticancer, antioxidant, and antimicrobial effects. This document summarizes available quantitative data, details relevant experimental protocols for analysis, and presents visual diagrams of pertinent biological pathways and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Lichen Sources

This compound is a naturally occurring depsidone, a type of polyphenolic compound, found predominantly in lichens of the Parmeliaceae family. Its structure features a complex ring system that contributes to its biological activities. The most well-documented source of this compound is Cetraria islandica, commonly known as Iceland moss. This lichen has a long history of use in traditional medicine for various ailments.[1] Other related compounds often found alongside this compound in these lichens include fumarprotothis compound and protolichesterinic acid.

While a comprehensive list of all this compound-producing species is not exhaustively documented, research points to its presence in various species within the Cetraria genus and related genera. Identification of this compound in lichen extracts is typically achieved through analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS).[1]

Biological Activities of this compound and Related Lichen Compounds

The biological activities of this compound are an area of ongoing research. However, studies on extracts from this compound-containing lichens and related compounds suggest a range of promising therapeutic effects. It is important to note that much of the available quantitative data pertains to crude extracts or other lichen acids, and data on purified this compound is limited.

Anticancer Activity

Lichen-derived compounds have shown potential as anticancer agents. While specific IC50 values for purified this compound are not widely reported, extracts from lichens known to contain this compound have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action for related lichen compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 1: Anticancer Activity of Extracts from this compound-Associated Lichen Species

| Lichen Species Extract | Cancer Cell Line | Activity Metric | Reported Value | Reference |

| Tuckermannopsis ciliaris (contains protolichesterinic acid) | Burkitt's lymphoma (Raji) | IC50 | Data suggests dose-dependent apoptosis | (PubMed) |

| Xanthoparmelia chlorochroa (contains usnic, salazinic, etc.) | Burkitt's lymphoma (Raji) | IC50 | Data suggests dose-dependent apoptosis | (PubMed) |

Note: This table includes data on extracts from lichens that may contain this compound or related compounds, as specific data for purified this compound is limited.

Antioxidant Activity

The polyphenolic structure of this compound suggests inherent antioxidant properties. Antioxidant activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant potential of lichen extracts is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Antioxidant Activity of Extracts from this compound-Associated Lichen Species

| Lichen Species Extract | Assay | Activity Metric | Reported Value | Reference |

| Cetraria islandica (Aqueous extract) | Linoleic acid peroxidation | Inhibition | 96-100% (at 50-500 µg) | (PubMed) |

| Dirinaria applanata (Methanol extract) | DPPH | IC50 | 471.16 ± 0.85 µg/ml | (Bioscience Biotechnology Research Communications) |

| Parmotrema andium (Methanol extract) | DPPH | IC50 | 534.77 ± 0.75 µg/ml | (Bioscience Biotechnology Research Communications) |

Note: This table presents data from extracts of lichens known to contain this compound or similar compounds. The antioxidant capacity can be attributed to a mixture of compounds within the extract.

Antimicrobial Activity

Lichen secondary metabolites have long been recognized for their antimicrobial properties. Extracts from this compound-producing lichens have shown inhibitory activity against a range of bacteria. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Extracts and Compounds from this compound-Associated Lichen Species

| Lichen Species/Compound | Microorganism | Activity Metric | Reported Value | Reference |

| Cladonia foliacea extract | Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, etc. | MIC | Not specified | (PubMed) |

| (-)-usnic acid | Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, etc. | MIC | Not specified | (PubMed) |

| Fumarprotothis compound | Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, etc. | MIC | Not specified | (PubMed) |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its biological activities.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

HPLC is a fundamental technique for the separation, identification, and quantification of lichen acids.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Cetraric Acid in Lichens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetraric acid, a prominent secondary metabolite found in various lichen species, has garnered significant interest for its diverse biological activities. However, the precise biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing parallels with the synthesis of related lichen depsidones. It details a proposed pathway, highlights the key enzyme classes likely involved, and presents detailed experimental protocols for the identification and characterization of the biosynthetic genes and their products. This document aims to serve as a foundational resource for researchers dedicated to unraveling the complexities of lichen biochemistry and harnessing their potential for drug discovery and development.

Introduction

Lichens are a unique symbiotic association between a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), typically a green alga or cyanobacterium. This partnership results in the production of a vast array of unique secondary metabolites, many of which are polyketides. These compounds are not essential for the primary metabolism of the lichen but play crucial roles in its survival, including defense against herbivores, UV protection, and antimicrobial activity.

This compound, a β-orcinol depsidone, is a characteristic metabolite of lichens such as Cetraria islandica (Iceland moss). Its complex structure and notable biological properties make it a molecule of interest for pharmacological research. Despite its significance, the complete enzymatic machinery responsible for its synthesis has not been fully characterized. This guide synthesizes the available evidence to propose a biosynthetic pathway for this compound and provides the necessary technical framework for its experimental validation.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway for β-orcinol depsidones in lichens, which is initiated by a non-reducing polyketide synthase (NR-PKS). The pathway can be conceptually divided into three main stages: polyketide synthesis and depside formation, depsidone formation, and tailoring reactions.

Stage 1: Polyketide Synthesis and Depside Precursor Formation

The backbone of this compound is assembled from acetate and malonate units by a Type I NR-PKS. These large, multifunctional enzymes iteratively condense acyl-CoA extenders to a starter unit, creating a poly-β-keto chain. For β-orcinol depsidones, the PKS is hypothesized to synthesize two distinct aromatic rings, which are then joined by an ester linkage to form a depside. In the case of this compound, the likely depside intermediate is protothis compound.

Stage 2: Oxidative Cyclization to form the Depsidone Core

Following the formation of the depside, an intramolecular oxidative cyclization occurs to form the characteristic depsidone structure, which includes an ether bridge between the two aromatic rings. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450). These enzymes are frequently found in biosynthetic gene clusters for secondary metabolites in fungi and are known to catalyze a wide range of oxidative reactions.

Stage 3: Tailoring Reactions

The final step in the proposed pathway is a tailoring reaction that modifies the protothis compound core to yield this compound. This specific modification involves the addition of an ethyl group. The enzyme responsible for this ethylation step has not yet been identified.

Below is a diagrammatic representation of the proposed biosynthetic pathway for this compound.

Key Enzymes and Genes in Depsidone Biosynthesis

While the specific genes for this compound biosynthesis are unknown, research on other lichen depsidones has identified the core biosynthetic genes. This data provides a valuable comparative framework for future studies on this compound.

| Lichen Metabolite | Producing Lichen (Example) | Key Biosynthetic Gene(s) | Function of Gene Product(s) | Reference |

| Atranorin (Depside) | Stereocaulon alpinum | atr1 (PKS), atr2 (CYP450), atr3 (O-methyltransferase) | NR-PKS for depside synthesis, tailoring enzymes | [1][2][3] |

| Grayanic Acid (Depsidone) | Cladonia grayi | CgrPKS16 (PKS), CYP450, O-methyltransferase | NR-PKS for depside precursor, tailoring enzymes | [4] |

| Lecanoric Acid (Depside) | Pseudevernia furfuracea | PFUR17_02294 (PKS) | NR-PKS for depside synthesis | [5][6] |

| Virensic Acid (Depsidone precursor) | Parmelia sp. | pks1 (PKS), dsd3 (CYP450), dsd6 (FAD-linked oxidoreductase) | NR-PKS, tailoring enzymes for depsidone formation | [7] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols provide a detailed methodology for the key experiments required.

Identification and Sequencing of a Putative PKS Gene

This protocol outlines the steps to identify and sequence a PKS gene from a this compound-producing lichen.

-

Lichen Material and DNA Extraction:

-

Collect fresh lichen thalli and clean them of any debris.

-

Freeze-dry the lichen material and grind it to a fine powder in liquid nitrogen.

-

Extract total genomic DNA using a CTAB-based method or a commercial plant DNA extraction kit. Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

-

Degenerate PCR for PKS Gene Fragments:

-

Design degenerate primers targeting conserved domains of fungal NR-PKS genes (e.g., the ketosynthase (KS) domain).

-

Perform PCR using the extracted genomic DNA as a template. Use a touchdown PCR program to increase specificity.

-

Analyze the PCR products on an agarose gel. Excise bands of the expected size and purify the DNA.

-

-

Sequencing and Analysis:

-

Sequence the purified PCR products using Sanger sequencing.

-

Translate the DNA sequence and perform a BLASTp search against the NCBI non-redundant protein database to confirm if the amplified fragment belongs to a PKS gene.

-

-

Genome Walking or Inverse PCR:

-

To obtain the full-length gene sequence, use techniques like genome walking or inverse PCR with primers designed from the sequenced PKS fragment.

-

Heterologous Expression of a Lichen PKS Gene in Aspergillus oryzae

This protocol describes the functional characterization of a candidate PKS gene by expressing it in a well-characterized fungal host.[4][8][9]

-

Vector Construction:

-

Amplify the full-length PKS gene from the lichen genomic DNA.

-

Clone the PKS gene into a fungal expression vector (e.g., pTYGS-arg) under the control of a strong, inducible promoter (e.g., the amylase promoter, PamyB).[4]

-

The cloning can be performed using yeast homologous recombination for efficient assembly.[9]

-

-

Transformation of Aspergillus oryzae:

-

Prepare protoplasts from A. oryzae mycelia by enzymatic digestion.

-

Transform the protoplasts with the PKS expression vector using a PEG-calcium chloride-mediated method.[9]

-

Select transformants on a minimal medium lacking the auxotrophic supplement corresponding to the selection marker on the vector (e.g., arginine for pTYGS-arg).

-

-

Cultivation and Metabolite Extraction:

-

Inoculate the positive transformants into a suitable production medium (e.g., DPY medium).[4]

-

Incubate the cultures for 5-7 days with shaking.

-

Extract the secondary metabolites from the culture broth and mycelia using an organic solvent such as ethyl acetate.

-

-

Analysis of Metabolites:

-

Analyze the crude extract by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to detect the production of new compounds by the transformant compared to a control strain transformed with an empty vector.

-

Metabolite Analysis by LC-MS/MS

This protocol details the identification and structural characterization of the heterologously produced polyketides.[1][3][10]

-

Sample Preparation:

-

Dissolve the dried extract from the fungal culture in a suitable solvent (e.g., methanol).

-

Filter the sample through a 0.22 µm syringe filter before analysis.

-

-

LC-MS/MS Analysis:

-

Perform chromatographic separation on a C18 column using a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire data in both positive and negative ionization modes.

-

Perform tandem MS (MS/MS) on the detected peaks of interest to obtain fragmentation patterns.

-

-

Data Analysis and Structure Elucidation:

-

Determine the elemental composition of the new compounds from the accurate mass measurements.

-

Compare the fragmentation patterns with those of known lichen substances from databases or with authentic standards if available.

-

For novel compounds, further structural elucidation will require purification and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

-

Conclusion and Future Perspectives

The biosynthesis of this compound in lichens represents a fascinating yet underexplored area of natural product chemistry. The proposed pathway, based on the well-established biosynthesis of other depsidones, provides a solid framework for future research. The immediate research goals should focus on the identification and functional characterization of the specific NR-PKS gene cluster responsible for protothis compound synthesis in a this compound-producing lichen. Subsequent efforts should be directed towards identifying the cytochrome P450 monooxygenase involved in depsidone ring formation and, most notably, the elusive enzyme responsible for the final ethylation step.

The successful elucidation of this pathway will not only deepen our understanding of lichen biochemistry but also open avenues for the biotechnological production of this compound and its derivatives for potential pharmaceutical applications. The experimental protocols detailed in this guide provide a clear roadmap for researchers to embark on this exciting scientific journey.

References

- 1. researchgate.net [researchgate.net]

- 2. bento.bio [bento.bio]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. skemman.is [skemman.is]

- 6. people.duke.edu [people.duke.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cetraric Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetraric acid is a naturally occurring depsidone, a type of polyphenolic compound, predominantly found in lichens, most notably Iceland moss (Cetraria islandica).[1][2] Historically used in traditional medicine, this bitter-tasting compound is gaining interest in the scientific community for its potential pharmacological activities.[3][4] This guide provides a comprehensive overview of the chemical structure and known properties of this compound, intended to support research and drug development endeavors.

Chemical Structure

This compound possesses a complex tricyclic depsidone structure. Its chemical identity is defined by the following identifiers:

| Identifier | Value | Source |

| IUPAC Name | 9-(Ethoxymethyl)-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1][5]dioxepin-7-carboxylic acid | [1][6] |

| Molecular Formula | C₂₀H₁₈O₉ | [6][7][8] |

| Molecular Weight | 402.35 g/mol | [1][7][8] |

| SMILES | CCOCc1c(c(c(C)c2c1OC(=O)c3c(C)cc(c(C=O)c3O2)O)C(=O)O)O | [6][7] |

| InChI | InChI=1S/C20H18O9/c1-4-27-7-11-15(23)14(19(24)25)9(3)16-18(11)29-20(26)13-8(2)5-12(22)10(6-21)17(13)28-16/h5-6,22-23H,4,7H2,1-3H3,(H,24,25) | [7][9] |

| CAS Number | 489-49-6 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological behavior.

| Property | Value | Source |

| Appearance | White micro-crystalline powder; very bitter prisms from alcohol or acetic acid. | [1][2][10] |

| Solubility | Practically insoluble in hot water, petroleum ether, benzene, and ether. Slightly soluble in cold methanol, alcohol, acetone, and acetic acid. Readily soluble in alcohol and aqueous solutions of alkalies or their carbonates, forming a yellow solution that turns brown on standing. | [1][2][10] |

| Melting Point | Not explicitly available in the provided search results. | |

| pKa | Not explicitly available in the provided search results. | |

| logP (o/w) | 4.930 (estimated) | [11] |

Biological and Pharmacological Activities

This compound has been traditionally recognized for its therapeutic uses and is now being investigated for a range of biological activities.

| Activity | Description | Source |

| Bitter Tonic | Traditionally used to stimulate appetite and digestion due to its bitter taste. | [2][12] |

| Respiratory Ailments | Historically used to relieve chest ailments. | [2] |

| Anti-emetic | A tincture has been recommended for its anti-emetic properties. | [12] |

| Antimicrobial | As a constituent of Cetraria islandica, it contributes to the antimicrobial properties of the lichen. | [4] |

| Antiproliferative/Cytotoxic | Studies on lichen-derived compounds, including depsidones related to this compound, have shown antiproliferative and cytotoxic properties. | [13] |

Experimental Protocols

Isolation of this compound from Cetraria islandica

The following is a generalized protocol for the isolation of this compound from its natural source, based on common phytochemical extraction techniques.

Methodology:

-

Collection and Preparation: Cetraria islandica lichen is collected, cleaned of foreign material, and air- or oven-dried at a low temperature to preserve the chemical constituents. The dried lichen is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered lichen is subjected to extraction, often using a Soxhlet apparatus, with a suitable organic solvent such as acetone or ethanol.[14] The resulting crude extract is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude extract is further purified to isolate this compound. This can involve:

-

Solvent Partitioning: The extract can be partitioned between immiscible solvents to separate compounds based on their polarity.

-

Column Chromatography: Techniques such as column chromatography using stationary phases like Sephadex LH-20 are effective for separating lichen compounds.[15]

-

Crystallization: The purified fraction containing this compound is crystallized from a suitable solvent, such as alcohol or acetic acid, to obtain pure crystals.[1]

-

-

Structural Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[16]

Signaling Pathways

Currently, there is a lack of specific information in the available scientific literature detailing the signaling pathways directly modulated by this compound. Research on related lichen depsidones suggests potential interactions with various cellular pathways, including those involved in inflammation and cell proliferation, but dedicated studies on this compound are required to elucidate its precise mechanisms of action.[17]

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a history of traditional medicinal use. While its physicochemical properties are partially characterized, further research is needed to determine key parameters such as its melting point and pKa values. The elucidated biological activities, including its traditional uses and potential antimicrobial and cytotoxic effects, warrant further investigation to understand the underlying molecular mechanisms and to explore its potential in modern drug development. The provided experimental framework for isolation can serve as a basis for obtaining pure this compound for such studies. Future research should focus on quantitative bioassays and mechanistic studies to fully realize the therapeutic potential of this lichen-derived compound.

References

- 1. This compound [drugfuture.com]

- 2. Cetraria islandica - Wikipedia [en.wikipedia.org]

- 3. merriam-webster.com [merriam-webster.com]

- 4. drlauranne.com [drlauranne.com]

- 5. Protothis compound - Wikipedia [en.wikipedia.org]

- 6. 9-(Ethoxymethyl)-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo(b,e)(1,4)dioxepin-7-carboxylic acid | C20H18O9 | CID 5464155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. merckindex.rsc.org [merckindex.rsc.org]

- 9. This compound - Wikidata [wikidata.org]

- 10. 1911 Encyclopædia Britannica/Iceland Moss - Wikisource, the free online library [en.wikisource.org]

- 11. This compound, 489-49-6 [thegoodscentscompany.com]

- 12. Cetraria. | Henriette's Herbal Homepage [henriettes-herb.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. scispace.com [scispace.com]

Cetraric acid CAS number and molecular formula

An In-depth Technical Guide to Citric Acid

Disclaimer: This technical guide provides comprehensive information on Citric Acid . Initial searches for "Cetraric acid" did not yield any specific results, suggesting it may be a rare, obsolete, or misspelled term. The information presented herein pertains to Citric Acid, a widely studied and utilized organic compound.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of Citric Acid's chemical properties, biological significance, and relevant experimental protocols.

Core Chemical and Physical Properties

Citric acid is a weak organic acid with the chemical formula C₆H₈O₇.[1][2] It is a naturally occurring compound found in citrus fruits and plays a central role in the metabolism of all aerobic organisms.[1][3] The anhydrous form has a CAS Registry Number of 77-92-9.[4][5]

Table 1: Physicochemical Properties of Citric Acid

| Property | Value | References |

| CAS Number | 77-92-9 (Anhydrous) | [4][5][6][7] |

| 5949-29-1 (Monohydrate) | [5] | |

| Molecular Formula | C₆H₈O₇ | [1][2][4][8] |

| Molecular Weight | 192.12 g/mol | [2][4][9] |

| Appearance | Colorless or white crystalline solid | [2][9] |

| Melting Point | 153-159 °C (decomposes) | [8] |

| Boiling Point | Decomposes above 175 °C | [1] |

| Solubility | Very soluble in water; freely soluble in ethanol; slightly soluble in ether. | [5][8] |

| pKa values (at 25°C) | pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40 | [1] |

Biological Role and Significance

Citric acid, in its ionized form citrate (B86180), is a key intermediate in the Citric Acid Cycle (also known as the Krebs cycle or TCA cycle) , a fundamental metabolic pathway for cellular respiration.[1][10] This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins.[11]

The cycle begins with the condensation of acetyl-CoA with oxaloacetate to form citrate.[12] Through a series of enzymatic reactions, citrate is oxidized, releasing energy in the form of ATP, NADH, and FADH₂.[10][12]

Beyond its central role in energy metabolism, citrate is involved in several other cellular processes:

-

Fatty Acid Synthesis: Citrate can be transported out of the mitochondria into the cytoplasm, where it is converted back to acetyl-CoA, the primary building block for fatty acid synthesis.[1]

-

Enzyme Regulation: High concentrations of cytosolic citrate can allosterically inhibit phosphofructokinase, a key regulatory enzyme in glycolysis, thereby providing a feedback mechanism to control the rate of glucose breakdown.[1]

-

Signaling Molecule: Intermediates of the citric acid cycle, such as succinate (B1194679) and alpha-ketoglutarate, have been shown to act as signaling molecules by functioning as ligands for G-protein-coupled receptors.[13]

-

Antioxidant and Anti-inflammatory Effects: Studies have shown that citric acid can attenuate lipopolysaccharide (LPS)-induced oxidative stress and inflammation in the brain and liver.[3] It can decrease lipid peroxidation and the production of pro-inflammatory cytokines like TNF-α.[3]

Applications in Research and Drug Development

The chemical and biological properties of citric acid make it a versatile compound in various applications:

-

Biomaterials: Citrate-based biomaterials are being explored for applications in bone regeneration.[14]

-

Drug Formulation: It is widely used as an excipient in pharmaceutical preparations as an acidulant, buffering agent, and chelating agent.[14]

-

Cleaning and Chelation: Its ability to chelate metals makes it an effective cleaning agent for removing limescale and as a water softener.[1][15]

Experimental Protocols

Quantification of Citric Acid by Titration

A common method for determining the concentration of citric acid in a sample is through titration with a strong base, such as sodium hydroxide (B78521) (NaOH).[16][17]

Principle: The three carboxylic acid groups of citric acid react with sodium hydroxide in a 1:3 molar ratio.[17] C₆H₈O₇ + 3NaOH → Na₃C₆H₅O₇ + 3H₂O

Materials:

-

Burette, retort stand, and clamp

-

Pipette

-

Conical flask

-

Standardized 0.1 N NaOH solution

-

Phenolphthalein (B1677637) indicator

-

Sample containing citric acid (e.g., fermented broth, fruit juice)[16][17]

Procedure:

-

Sample Preparation: If the sample is solid or viscous, it should be diluted and homogenized. Solid particles should be removed by filtration.[16]

-

Titration Setup: A known volume of the prepared sample is placed in a conical flask, and a few drops of phenolphthalein indicator are added.[16][17]

-

Titration: The standardized NaOH solution is slowly added from a burette to the sample with constant stirring.[16]

-

Endpoint Determination: The endpoint is reached when a persistent faint pink color is observed.[16]

-

Calculation: The concentration of citric acid is calculated based on the volume of NaOH used, its normality, the molecular weight of citric acid (192.12 g/mol ), and the volume of the sample.[16]

Colorimetric Assay for Citric Acid

Commercial assay kits are available for the colorimetric determination of citric acid in various biological samples.[18]

Principle: These assays are typically based on an enzymatic reaction cascade that leads to the formation of a colored product, the absorbance of which is proportional to the citric acid concentration.

General Procedure (example based on a generic kit):

-

Sample Preparation: Tissues are homogenized, and liquid samples may require deproteinization.[18]

-

Reaction Setup: The sample is added to a microplate well, followed by the addition of reaction mixes containing enzymes and substrates.[18]

-

Incubation: The plate is incubated for a specific time at a controlled temperature to allow the reaction to proceed.

-

Measurement: The absorbance is measured at a specific wavelength using a microplate reader.[18]

-

Quantification: The citric acid concentration in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of citric acid.[18]

Visualizing the Central Role of Citrate

The following diagram illustrates the entry point of citrate into the Citric Acid Cycle and its subsequent conversion, highlighting its pivotal position in cellular metabolism.

Caption: Entry of Acetyl-CoA into the Citric Acid Cycle to form Citrate.

References

- 1. Citric acid - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Citric Acid Effects on Brain and Liver Oxidative Stress in Lipopolysaccharide-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citric acid [webbook.nist.gov]

- 5. Citric acid [fao.org]

- 6. interstatechem.com [interstatechem.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Citric acid | 77-92-9 [chemicalbook.com]

- 9. acs.org [acs.org]

- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 11. Citric acid and chemical properties | پرشین یوتاب [persianutab.com]

- 12. Khan Academy [khanacademy.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. researchgate.net [researchgate.net]

- 15. mondstar.com [mondstar.com]

- 16. researchgate.net [researchgate.net]

- 17. blogs.deakin.edu.au [blogs.deakin.edu.au]

- 18. resources.bio-techne.com [resources.bio-techne.com]

An In-depth Technical Guide to Cetraric Acid: Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetraric acid, a prominent secondary metabolite derived from the lichen Cetraria islandica (Iceland moss), has a long history of use in traditional medicine, primarily for respiratory and digestive ailments. This technical guide provides a comprehensive overview of the discovery, history, and scientific profile of this compound. It details the historical context of its use, the key milestones in its chemical characterization, and modern experimental protocols for its isolation and analysis. This document also summarizes its known physicochemical properties and explores its biological activities, offering insights for researchers and professionals in drug development and natural product chemistry.

Discovery and History

The use of Cetraria islandica, the primary source of this compound, dates back to the 17th century in European pharmaceutics for treating a variety of ailments, particularly those affecting the respiratory and digestive systems. The genus Cetraria was formally established in 1803 by the Swedish botanist Erik Acharius.

While the traditional use of Iceland moss was well-documented, the specific isolation and identification of its constituent compounds occurred later. This compound is recognized as one of the key chemical components responsible for the lichen's bitter taste and medicinal properties. It belongs to a class of compounds known as depsidones, which are characteristic secondary metabolites in many lichen species.

Historical records specifically detailing the first isolation and naming of this compound are not extensively documented in readily available modern databases. However, its structural elucidation and characterization are intrinsically linked to the broader phytochemical investigation of Cetraria islandica and other lichens throughout the 19th and 20th centuries. It is often studied alongside other prominent lichen acids found in C. islandica, such as fumaroprotothis compound, protolichesterinic acid, and lichesterinic acid.

Physicochemical Properties

This compound is a depsidone with a complex chemical structure. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₉ | |

| Molecular Weight | 402.35 g/mol | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in organic solvents | |

| Class | Depsidone, Lichen acid |

Note: Detailed quantitative data on properties like melting point, boiling point, and specific solubility values for this compound are not consistently reported across readily available scientific literature. Further specialized research may be required to obtain these specific data points.

Experimental Protocols

Isolation of this compound from Cetraria islandica

The following protocol is a generalized procedure for the extraction and isolation of this compound from its natural source, Cetraria islandica.

Objective: To isolate this compound from the thallus of Cetraria islandica.

Materials:

-

Dried and ground Cetraria islandica thallus

-

Acetone

-

Ethanol

-

Dichloromethane

-

Column chromatography apparatus

-

Silica gel (for column chromatography)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., Toluene:Dioxane:Acetic Acid)

-

UV lamp for visualization

Procedure:

-

Extraction: a. Macerate the dried and ground lichen thallus in acetone at room temperature for 48 hours. b. Filter the extract and concentrate it under reduced pressure to obtain a crude acetone extract.

-

Preliminary Fractionation: a. The crude extract can be subjected to a preliminary fractionation using a solvent of lower polarity, such as dichloromethane, to remove less polar compounds.

-

Column Chromatography: a. Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., dichloromethane). b. Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of dichloromethane and acetone). d. Collect fractions and monitor the separation using TLC.

-

TLC Analysis: a. Spot the collected fractions on a TLC plate. b. Develop the plate in a suitable solvent system. c. Visualize the spots under a UV lamp. Fractions containing this compound will show a characteristic spot with a specific Rf value.

-

Purification: a. Combine the fractions containing pure this compound, as determined by TLC. b. Evaporate the solvent to yield purified this compound. c. Further purification can be achieved by recrystallization from a suitable solvent system.

Workflow Diagram:

Structural Elucidation

The structure of this compound is typically confirmed using a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Fragmentation patterns in MS/MS can help to confirm the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls, hydroxyls, and ethers.

Biological Activity and Signaling Pathways

Research into the specific biological activities and signaling pathways of isolated this compound is an emerging field. Much of the historical and current research focuses on the entire extract of Cetraria islandica. However, some studies have begun to investigate the properties of its individual components.

Currently, there is limited specific information available in the public domain that definitively outlines the signaling pathways directly modulated by pure this compound. The known biological activities are often attributed to the synergistic effects of the various lichen acids present in the extracts. Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound.

Conclusion and Future Directions

This compound remains a compound of interest due to its historical use in traditional medicine and its presence in the widely recognized medicinal lichen, Cetraria islandica. While its basic chemical identity is established, a significant opportunity exists for further research to fully characterize its physicochemical properties, optimize its isolation, and, most importantly, to elucidate its specific biological activities and mechanisms of action at the molecular level. Such studies will be invaluable for validating its traditional uses and exploring its potential for modern drug development, particularly in the areas of respiratory and gastrointestinal health. The development of more targeted research to distinguish its effects from other co-occurring lichen acids will be a critical step forward in realizing the full therapeutic potential of this compound.

The Biological Nexus of Cetraric Acid in Lichens: A Technical Guide for Scientific and Pharmaceutical Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cetraric acid, a prominent secondary metabolite found in lichens such as Iceland Moss (Cetraria islandica), represents a molecule of significant interest for its diverse biological activities. As a member of the depsidone class of lichen compounds, it plays a crucial role in the survival and ecological interactions of the lichen symbiosis. This technical guide provides an in-depth exploration of the biological functions of this compound, with a focus on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Due to the limited availability of quantitative data for this compound, this document also incorporates data from its immediate biosynthetic precursor, protothis compound, to provide a more comprehensive overview of its potential therapeutic applications. Detailed experimental protocols and workflow visualizations are provided to support further research and development.

Introduction: The Role of Secondary Metabolites in Lichens

Lichens are composite organisms arising from the symbiotic association of a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), which can be a green alga or a cyanobacterium. A hallmark of this symbiosis is the production of a vast array of unique secondary metabolites, often crystalline and deposited on the surface of the fungal hyphae. These "lichen acids" are not essential for the primary metabolism of the symbionts but are believed to fulfill critical ecological roles, including defense against herbivores, protection from UV radiation, and inhibition of microbial growth.[1] this compound is one such compound, a bitter-tasting depsidone characteristic of lichens in the Cetraria genus.[2][3] Its biological activities are a subject of growing interest for pharmaceutical and therapeutic applications.

Biosynthesis of this compound

This compound is derived from the acetyl-polymalonate pathway, a major route for the synthesis of aromatic polyketides in fungi. The immediate precursor to this compound is protothis compound. The biosynthesis involves the modification of protothis compound, though the specific tailoring enzymes responsible for this conversion are yet to be fully elucidated. This relationship is crucial, as the biological activities of protothis compound are often studied and may serve as a predictive model for the functions of this compound.

Caption: Proposed biosynthetic origin of this compound.

Antimicrobial Role of this compound and its Precursor

Lichen acids are widely recognized for their antimicrobial properties, which are vital for protecting the slow-growing lichen thallus from pathogenic microorganisms.[1] While specific data for this compound is limited, its precursor, protothis compound, has demonstrated significant broad-spectrum antimicrobial activity against a range of human pathogenic microbes.[4][5] This suggests that this compound likely contributes to the chemical defense of the lichen.

Quantitative Antimicrobial Data for Protothis compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for protothis compound against various bacterial and fungal strains. This data provides a valuable reference for the potential antimicrobial efficacy of the this compound structural class.

| Microorganism | Strain | Type | MIC | Reference |

| Salmonella typhi | - | Gram-negative Bacteria | 0.5 µg/mL | [5][6] |

| Staphylococcus aureus | - | Gram-positive Bacteria | 12.5 µg/mL | [6] |

| Bacillus mycoides | - | Gram-positive Bacteria | 0.015 mg/mL | [6] |

| Bacillus subtilis | - | Gram-positive Bacteria | 0.015 mg/mL | [6] |

| Klebsiella pneumoniae | - | Gram-negative Bacteria | 1 mg/mL | [6] |

| Mycobacterium tuberculosis | - | Acid-fast Bacteria | 125 µg/mL | [6] |

| Trichophyton rubrum | - | Fungi | 1 µg/mL | [5][6] |

| Candida albicans | - | Fungi | 3.9 µg/µL | [6] |

| Candida glabrata | - | Fungi | 3.9 µg/µL | [6] |

Antioxidant and Anti-inflammatory Properties

Secondary metabolites in lichens often possess antioxidant properties to protect the symbionts from oxidative stress induced by environmental factors like high light intensity. Protothis compound has been shown to have strong antioxidant effects.[4] This activity is crucial in scavenging free radicals and preventing cellular damage.

The anti-inflammatory potential of these compounds is also significant. While the specific signaling pathways for this compound are not yet detailed, related lichen compounds and metabolites like citrate have been shown to modulate inflammatory responses.[7][8] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and downregulate the expression of inflammatory cytokines like TNF-α and IL-6.[9]

Caption: Inhibition of pro-inflammatory mediator production.

Anticancer and Cytotoxic Potential

A growing body of evidence highlights the cytotoxic potential of lichen depsidones against various cancer cell lines.[10] Protothis compound, in particular, has demonstrated potent anticancer activity.[4]

Quantitative Cytotoxicity Data for Protothis compound

The following table presents the 50% inhibitory concentration (IC50) values for protothis compound against two human cancer cell lines, indicating its potential as a template for anticancer drug development.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| FemX | Human Melanoma | 35.67 - 60.18 | [4] |

| LS174 | Human Colon Carcinoma | 35.67 - 60.18 | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound and related lichen compounds.

General Workflow for Bioactivity Screening

Caption: General workflow for lichen acid bioactivity testing.

Protocol for Lichen Acid Extraction and Isolation

-

Collection and Preparation: Collect lichen thalli (e.g., Cetraria islandica) and carefully clean them of any substrate or debris. Air-dry the thalli until brittle and then grind into a fine powder.

-

Solvent Extraction: Macerate the powdered lichen material in a suitable organic solvent (e.g., acetone or ethanol) at room temperature for 24-48 hours. The process can be repeated to maximize yield.

-

Filtration and Concentration: Filter the extract to remove solid lichen material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Purification: Subject the crude extract to column chromatography using silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different compounds. Monitor the fractions using Thin-Layer Chromatography (TLC).

-

Crystallization and Identification: Pool the fractions containing the target compound (this compound) and recrystallize from an appropriate solvent to obtain pure crystals. Confirm the structure using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Protocol for Antimicrobial Susceptibility Testing

A. Broth Microdilution Method (for MIC Determination)

-

Preparation: Dissolve the purified this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Dilute the suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

B. Agar Disk Diffusion Method (Kirby-Bauer)

-

Plate Preparation: Prepare a uniform lawn of the test microorganism on the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).

-

Disk Application: Impregnate sterile filter paper disks (6 mm diameter) with a known concentration of the purified this compound solution. Allow the solvent to evaporate completely.

-

Incubation: Place the impregnated disks onto the surface of the inoculated agar plates. Incubate under appropriate conditions.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone correlates with the susceptibility of the microorganism to the compound.

Protocol for Antioxidant Activity Assays

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reaction Mixture: Prepare a solution of DPPH in methanol. In a microplate well, mix various concentrations of the this compound solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at approximately 517 nm using a microplate reader.

-

Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The results can be expressed as an IC50 value (the concentration required to scavenge 50% of DPPH radicals).

B. FRAP (Ferric Reducing Antioxidant Power) Assay

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl3·6H2O.

-

Reaction: Add the this compound solution to the FRAP reagent and incubate at 37°C.

-

Measurement: The reduction of the ferric-tripyridyltriazine complex to its ferrous form results in an intense blue color. Measure the absorbance at approximately 593 nm.

-

Quantification: Compare the absorbance values to a standard curve prepared using a known antioxidant (e.g., Trolox or FeSO4). The results are expressed as µmol of ferrous equivalents per gram of sample.

Protocol for MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., FemX, LS174) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

This compound, a distinctive metabolite of lichens like Cetraria islandica, embodies the rich chemical diversity and biological potential of these symbiotic organisms. While direct quantitative data on its bioactivities are still emerging, the extensive research on its precursor, protothis compound, strongly suggests that this compound possesses significant antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. These attributes make it a compelling candidate for further investigation in drug discovery and development. Future research should focus on the targeted isolation and comprehensive biological screening of this compound to establish its specific efficacy and mechanisms of action. Elucidating the signaling pathways it modulates will be critical in translating its natural biological role into novel therapeutic strategies. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers dedicated to exploring the pharmacological promise of lichen-derived natural products.

References

- 1. Protothis compound - Wikipedia [en.wikipedia.org]

- 2. Cetraria islandica - Wikipedia [en.wikipedia.org]

- 3. Cetraria. | Henriette's Herbal Homepage [henriettes-herb.com]

- 4. Protothis compound | CAS:489-51-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Protothis compound: an excellent broad spectrum compound from the lichen Usnea albopunctata against medically important microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Citric Acid: A Nexus Between Cellular Mechanisms and Biomaterial Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificarchives.com [scientificarchives.com]

- 9. mdpi.com [mdpi.com]

- 10. Fumarprotothis compound - Wikipedia [en.wikipedia.org]

Preliminary Screening of Cetraric Acid Bioactivity: A Technical Guide

Introduction

Cetraric acid, a lichen-derived secondary metabolite with the molecular formula C20H18O9, belongs to the depsidone class of polyphenolic compounds. Found in various lichen species, notably Cetraria islandica (Iceland moss), it has been a subject of phytochemical interest.[1][2] This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, focusing on its anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. The information presented is collated from available in vitro and in vivo studies, intended for researchers, scientists, and drug development professionals. It is important to note that while some studies have investigated extracts containing this compound, research on the isolated, pure compound is limited. This guide distinguishes between data derived from pure this compound and those from complex extracts.

Anticancer and Cytotoxic Activity

The potential of this compound as a cytotoxic agent against cancer cell lines has been explored, although preliminary findings suggest its activity is limited.

Quantitative Data: In Vitro Cytotoxicity

Studies evaluating pure this compound have shown minimal cytotoxic effect on various cancer cell lines.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | L1210 (Murine leukemia) | Cytotoxicity Assay | > 100.0 | [2] |

| 3LL (Lewis lung carcinoma) | Cytotoxicity Assay | > 100.0 | [2] | |

| DU145 (Human prostate carcinoma) | Cytotoxicity Assay | > 100.0 | [2] | |

| MCF7 (Human breast adenocarcinoma) | Cytotoxicity Assay | > 100.0 | [2] | |

| K-562 (Human chronic myelogenous leukemia) | Cytotoxicity Assay | > 100.0 | [2] | |

| U251 (Human glioblastoma) | Cytotoxicity Assay | > 100.0 | [2] |

Note: The data indicates that this compound was largely inactive against the tested cell lines at concentrations up to 100 µM.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3]

Visualization: MTT Assay Workflow

Antioxidant Activity

This compound has demonstrated notable radical scavenging properties in preliminary in vitro assays.

Quantitative Data: In Vitro Antioxidant Capacity

A study identified a compound with the molecular formula C20H18O9, corresponding to this compound, and reported its antioxidant activities.

| Assay | Activity Metric | Result | Reference |

| DPPH Radical Scavenging | IC50 | 2.25 ± 0.14 µg/mL | [4] |

| Superoxide Anion Radical Scavenging | IC50 | 9.8 ± 0.3 µg/mL | [4] |

| Ferric Reducing Antioxidant Power (FRAP) | Activity | Low | [4] |

| Metal Chelating Activity | Activity | Low | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Principle: The DPPH radical has a deep violet color in solution. When reduced by an antioxidant, its color fades to pale yellow. The change in absorbance is measured spectrophotometrically.

Methodology:

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

-

Reaction Mixture: In a 96-well plate or cuvette, a small volume of the this compound solution (or standard antioxidant like Ascorbic acid) is mixed with the DPPH working solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance is measured at approximately 517 nm against a blank.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.[5]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been inferred from studies on plant extracts containing this compound. Direct evidence for the pure compound is still emerging.

Quantitative Data: In Vitro Anti-inflammatory Effects

A study on a water extract of Callicarpa kwangtungensis, which was found to contain this compound, demonstrated significant anti-inflammatory activity in LPS-stimulated RAW264.7 macrophages. The specific contribution of this compound to these effects was not isolated.

| Bio-marker | Effect of Extract | Cell Line | Reference |

| Nitric Oxide (NO) Production | Inhibition | RAW264.7 | [6] |

| Interleukin-6 (IL-6) Production | Inhibition | RAW264.7 | [6] |

| Tumor Necrosis Factor-α (TNF-α) Production | Inhibition | RAW264.7 | [6] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Methodology:

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW264.7) are plated and pre-treated with various concentrations of the test compound (e.g., extract containing this compound) for 1 hour.

-

Inflammatory Stimulus: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Incubation: Cells are incubated for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Griess Reaction: An equal volume of supernatant is mixed with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

-

Data Analysis: A standard curve is prepared using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.[6]

Visualization: Anti-inflammatory Signaling Pathway

The extract of Callicarpa kwangtungensis, containing this compound, was shown to inhibit inflammation by modulating the MAPK and NF-κB signaling pathways in LPS-stimulated macrophages.[6]

Antimicrobial Activity

Data on the antimicrobial properties of pure this compound is scarce. Most available research focuses on other lichen compounds, such as usnic acid, atranorin, and fumarprotothis compound, which have demonstrated more potent antibacterial and antifungal effects.[7][8]

Quantitative Data: Antimicrobial Susceptibility

No specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for pure this compound were found in the reviewed literature. One study noted that the related compound, 3-hydroxyphysodic acid, showed MIC values ranging from 0.08 to 2.57 mM against various bacteria and fungi, but did not provide corresponding data for this compound.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) in a 96-well plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbes in broth, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

-

MIC Determination: The wells are visually inspected for turbidity. The lowest concentration of the compound at which no visible growth is observed is recorded as the MIC. A growth indicator like resazurin or INT can also be used for colorimetric determination.[5]

The preliminary screening of this compound reveals a compound with notable antioxidant properties, particularly in scavenging DPPH and superoxide anion radicals. However, its potential as a cytotoxic agent against cancer appears limited based on current data. While extracts containing this compound exhibit anti-inflammatory activity through modulation of key signaling pathways like MAPK and NF-κB, the specific contribution of this compound itself requires further investigation. Similarly, its antimicrobial profile remains largely uncharacterized. Future research should focus on evaluating the bioactivity of pure, isolated this compound to fully elucidate its therapeutic potential and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory properties and characterization of water extracts obtained from Callicarpa kwangtungensis Chun using in vitro and in vivo rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. iris.uniroma1.it [iris.uniroma1.it]

Methodological & Application

Application Note: Extraction and Purification of Cetraric Acid from Cetraria islandica

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction, isolation, and purification of cetraric acid, a bioactive lichen metabolite, from the thalli of Cetraria islandica (Iceland Moss).

Introduction

Cetraria islandica, commonly known as Iceland Moss, is a lichen rich in unique secondary metabolites, including depsidones such as this compound. This compound has garnered scientific interest due to its potential biological activities, including anti-proliferative, cytotoxic, antimicrobial, and anti-inflammatory properties.[1] The effective isolation and purification of this compound are crucial for its further investigation in pharmacological and drug development contexts. This protocol outlines a comprehensive method for its extraction using acetone, followed by purification via recrystallization.

Experimental Protocol: Acetone-Based Extraction and Purification

This protocol is a synthesized method based on established techniques for the extraction of lichen acids. Acetone is utilized as an efficient solvent for the extraction of various lichen metabolites.

2.1. Materials and Equipment

-

Lichen Material: Dried and cleaned thalli of Cetraria islandica.

-

Solvents: Acetone (ACS grade or higher), Ethanol (95%), Deionized Water.

-

Equipment:

-

Grinder or mill

-

Erlenmeyer flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Gravity filtration setup (funnel, filter paper)

-

Rotary evaporator

-

Beakers and crystallization dishes

-

Vacuum filtration setup (Büchner funnel, filter flask)

-

Heating mantle or water bath

-

Analytical balance

-

Spatulas and standard laboratory glassware

-

2.2. Step-by-Step Methodology

Step 1: Preparation of Lichen Material

-